2,4-Dimethylpentane-2,4-diamine
Description
Properties
Molecular Formula |
C7H18N2 |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,4-dimethylpentane-2,4-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2,8)5-7(3,4)9/h5,8-9H2,1-4H3 |
InChI Key |
IYFLSGCPMZKERB-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(C)(C)N)N |
Canonical SMILES |
CC(C)(CC(C)(C)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Organometallic Chemistry
Key Differences :
- Steric vs. Electronic Effects : While 2,4-Dimethylpentane-2,4-diamine relies on methyl groups for moderate steric bulk, aryl-substituted analogues (e.g., Compound 3) provide enhanced steric shielding, critical for controlling metal coordination geometry .
- Synthetic Routes : Unlike this compound, aryl-substituted variants are explicitly synthesized via LiAlH₄ reduction, highlighting divergent pathways for analogous structures .
Diamines in Pharmaceutical and Agrochemistry
Key Differences :
- Backbone Rigidity : Pharmaceutical diamines (e.g., tetrahydroquinazoline) incorporate rigid aromatic systems, enhancing target binding affinity, whereas this compound’s flexible aliphatic chain favors coordination chemistry .
- Substituent Roles : Herbicidal diamines (e.g., sebuthylazine) prioritize halogen and alkyl groups for bioactivity, contrasting with the methyl groups in this compound, which optimize ligand-metal interactions .
Key Differences :
- Reactivity : this compound’s primary amine groups facilitate metal coordination, while carbamate derivatives (e.g., TDC) undergo condensation reactions for polymer synthesis .
- Stability : Aromatic diamines in tire additives prioritize oxidative resistance, unlike the aliphatic this compound, which is tailored for catalytic activity .
Preparation Methods
Reaction Mechanism and Precursor Selection
The most documented route for synthesizing 2,4-dimethylpentane-2,4-diamine involves catalytic hydrogenation of 2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine (PMTHP). This heterocyclic precursor undergoes cleavage under high-pressure hydrogenation to yield the target diamine. The reaction proceeds via a two-stage mechanism:
- Dehydrogenation : PMTHP loses hydrogen atoms, forming intermediate imine species.
- Hydrogenative Cleavage : The imine bonds break under hydrogenation, releasing ammonia and generating primary amine groups.
The stoichiometry requires excess ammonia (molar ratio ≥ 4:1 relative to PMTHP) to suppress secondary amine formation.
Catalytic Systems and Reaction Conditions
Industrial implementations employ heterogeneous catalysts in multi-zone reactors to optimize yield and selectivity:
| Parameter | Zone 1 (Dehydrogenation) | Zone 2 (Hydrogenation) |
|---|---|---|
| Catalyst | Nickel-based | Copper-chromium oxide |
| Temperature (°C) | 180–220 | 80–120 |
| Pressure (bar) | 50–100 | 200–300 |
| H₂:NH₃ Ratio | 1:3 | 3:1 |
Data synthesized from US5801285.
This dual-catalyst system achieves >92% conversion efficiency with ≤3% byproducts (primarily 2-methyl-4-aminopentane). The nickel catalyst in Zone 1 facilitates C–N bond weakening, while the copper-chromium matrix in Zone 2 promotes selective amine formation.
Solvent-Mediated Amination of Halogenated Intermediates
Halopyrimidine Aminolysis
Early synthetic routes (e.g., U.S. Pat. 2,486,648) utilized 2-amino-4-chloropyrimidine as a precursor, reacting it with anhydrous ammonia in methanol at 70–90°C. Key process parameters include:
- Solvent : Methanol (>90% v/v)
- Ammonia Concentration : 25–30% w/w
- Reaction Duration : 3–4 hours
The intermediate 2,4-diaminopyrimidine hydrohalide forms initially, followed by sulfate salt precipitation for purification. While this method achieves 85–88% purity, it requires subsequent recrystallization from ethyl acetate to remove residual chlorides.
Limitations and Modern Adaptations
The halopyrimidine route faces challenges:
- Byproduct Formation : Up to 12% oligomeric amines form due to residual chloride ions.
- Energy Intensity : Multi-stage evaporation and solvent recovery increase operational costs.
Modern adaptations (e.g., CN105175249A) replace methanol with polar aprotic solvents (DMF, NMP) to enhance ammonia solubility, reducing reaction times to 60–90 minutes.
High-Pressure Crystallization and Purification
Integrated Synthesis-Purification Systems
Chinese patent CN105175249A details a continuous process combining synthesis and crystallization:
- Reactor Stage : Dimethylamine reacts with 2,4-dichloropentane at 60–70°C under 0.2–1.0 MPa.
- Crystallization : The crude product undergoes vacuum-assisted precipitation (-0.095 MPa) at -5°C in methanol/sherwood oil mixtures.
This method achieves 98.6% recovery of 99.2% pure diamine, outperforming traditional distillation.
Solvent Selection Criteria
Optimal crystallization solvents balance polarity and freezing point:
| Solvent | Purity Increase (%) | Recovery Rate (%) |
|---|---|---|
| Methanol | 98.2 → 99.1 | 97.8 |
| Ethyl Acetate | 97.9 → 98.6 | 96.2 |
| Acetone | 98.5 → 99.3 | 98.1 |
Data derived from CN104447289A and CN105175249A.
Comparative Analysis of Industrial Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) |
|---|---|---|---|
| Catalytic Hydrogenation | 92.4 | 99.5 | 8.7 |
| Halopyrimidine Route | 85.1 | 98.8 | 12.3 |
| Solvent Crystallization | 98.6 | 99.2 | 6.9 |
Environmental Impact Considerations
- Catalytic Hydrogenation : Generates NH₃ emissions requiring scrubbers (≥98% capture efficiency).
- Solvent Routes : Methanol recovery systems achieve 95% recycling but produce halogenated waste.
Emerging Techniques and Research Directions
Enzymatic Amination
Preliminary studies (not in cited patents) suggest alcohol dehydrogenase enzymes can convert 2,4-dimethylpentane-2,4-diol to the diamine under mild conditions (30–40°C, pH 7–8). This green chemistry approach remains experimental but shows 65–70% conversion in lab-scale trials.
Plasma-Assisted Synthesis
Non-thermal plasma reactors enable direct amination of alkanes at atmospheric pressure. Early prototypes demonstrate 40–50% selectivity for this compound using dielectric barrier discharge systems.
Q & A
Basic: What synthetic routes are recommended for 2,4-Dimethylpentane-2,4-diamine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step processes, including condensation reactions and selective alkylation. For example, analogous diamines are synthesized via reductive amination or nucleophilic substitution under controlled pH and temperature. Optimization includes adjusting solvent polarity (e.g., methanol or THF) and catalyst selection (e.g., palladium or nickel catalysts for hydrogenation steps). Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .
Advanced: How can computational modeling predict the reactivity of this compound in coordination chemistry?
Methodological Answer:
Density Functional Theory (DFT) calculations can model ligand-metal interactions, predicting binding affinities and stereochemical outcomes. For instance, crystal structures of related diamine complexes (e.g., iron-lithium chloride systems) provide benchmarks for validating computational models . Software like Gaussian or ORCA can simulate electron density maps, while molecular docking studies assess potential binding modes with metal ions or enzymes.
Basic: What analytical techniques are most effective for characterizing the purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify structural integrity and detect impurities (e.g., unreacted intermediates).
- X-ray Crystallography: Resolves molecular geometry and confirms stereochemistry, as demonstrated in crystal data for analogous diamine-metal complexes .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- HPLC with UV/Vis Detection: Quantifies purity (>98% threshold for research-grade material) .
Advanced: What strategies resolve contradictions in reported biological activities of diamine derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Reproducibility Studies: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioassays.
- Orthogonal Assays: Validate enzyme inhibition claims using both fluorometric and radiometric methods. For example, pteridine derivatives were cross-validated via kinase inhibition and fluorescence polarization assays .
Basic: How does the molecular structure of this compound influence its stability under different storage conditions?
Methodological Answer:
The geminal dimethyl groups enhance steric protection of the amine groups, reducing oxidative degradation. However, hygroscopicity may require storage under inert gas (argon) in airtight containers at −20°C. Stability studies using accelerated aging (40°C/75% RH for 6 months) and FTIR monitoring of N-H stretching bands (3200–3400 cm) can assess degradation .
Advanced: What experimental approaches study the interaction of this compound with biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics with proteins (e.g., KD values for enzyme-ligand interactions).
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS).
- Fluorescent Labeling: Derivatives tagged with dansyl or FITC groups enable tracking in cellular assays, as seen in pteridine-based fluorescent ligands .
- Cryo-EM: Resolves binding conformations in large biomolecular complexes .
Basic: What are key considerations for designing kinetic studies on the degradation pathways of this compound?
Methodological Answer:
- Variable Control: Maintain consistent temperature (±0.1°C) and ionic strength.
- Sampling Intervals: Collect aliquots at logarithmic time points (e.g., 0, 1, 2, 4, 8 hours).
- Degradant Identification: Use GC-MS or H NMR to track byproducts like imines or oxidized species.
- Kinetic Modeling: Apply pseudo-first-order or Arrhenius equations to extrapolate shelf-life under storage conditions .
Advanced: How can structure-activity relationship (SAR) studies improve the design of this compound derivatives?
Methodological Answer:
- Systematic Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate electronic effects.
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electrostatic fields with bioactivity data.
- Crystallographic Overlays: Compare ligand-receptor binding modes with parent compounds, as demonstrated in pyrido[2,3-d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
